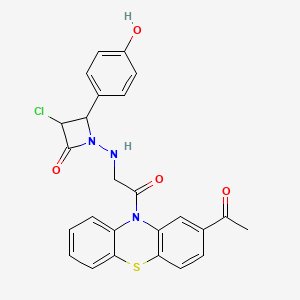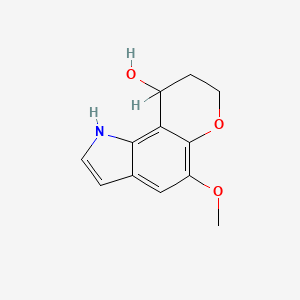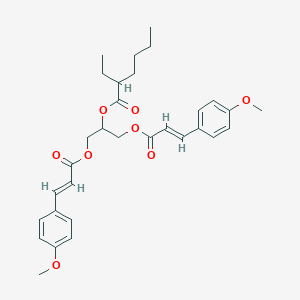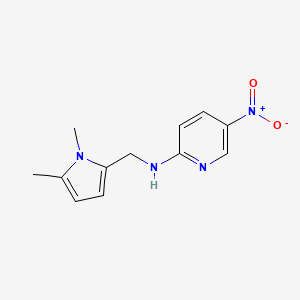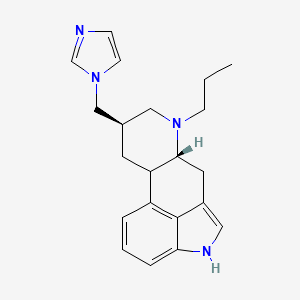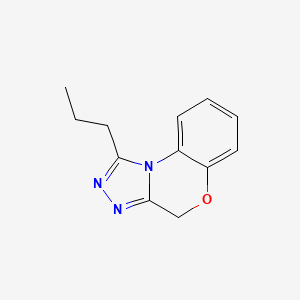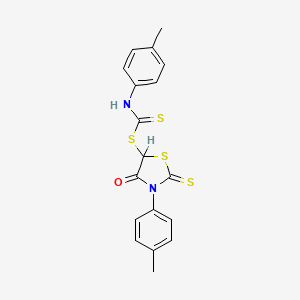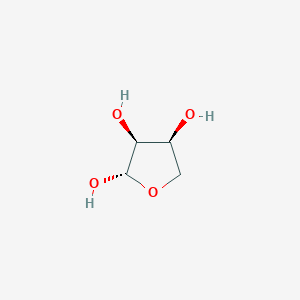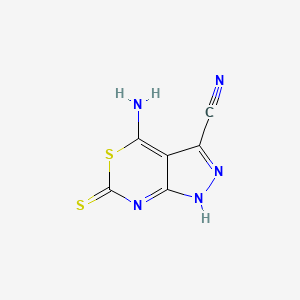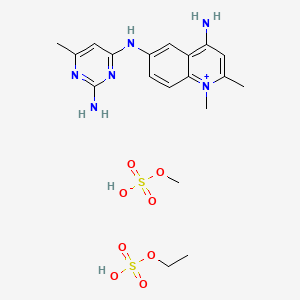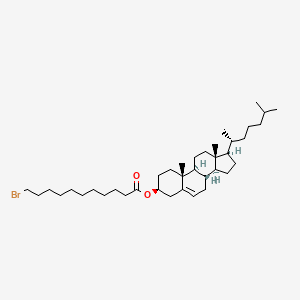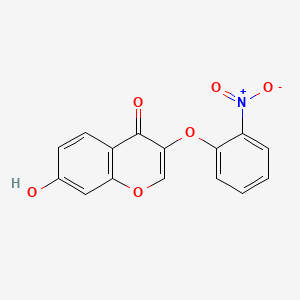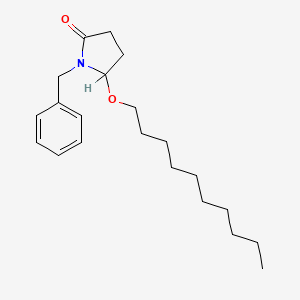
(+-)-5-(Decyloxy)-1-(phenylmethyl)-2-pyrrolidinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(±)-5-(Decyloxy)-1-(phenylmethyl)-2-pyrrolidinone is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound features a pyrrolidinone ring substituted with a decyloxy group and a phenylmethyl group, which contribute to its distinctive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (±)-5-(Decyloxy)-1-(phenylmethyl)-2-pyrrolidinone typically involves the following steps:
Formation of the Pyrrolidinone Ring: The pyrrolidinone ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Decyloxy Group: The decyloxy group is introduced via an etherification reaction, where a decyl alcohol reacts with a suitable leaving group on the pyrrolidinone ring.
Attachment of the Phenylmethyl Group: The phenylmethyl group is attached through a substitution reaction, often involving a benzyl halide and a nucleophilic site on the pyrrolidinone ring.
Industrial Production Methods
Industrial production of (±)-5-(Decyloxy)-1-(phenylmethyl)-2-pyrrolidinone may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenylmethyl group, leading to the formation of benzaldehyde derivatives.
Reduction: Reduction reactions can target the carbonyl group in the pyrrolidinone ring, potentially converting it to a hydroxyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.
Major Products Formed
Oxidation: Benzaldehyde derivatives.
Reduction: Hydroxyl-substituted pyrrolidinone.
Substitution: Various substituted pyrrolidinone derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Studied for its potential therapeutic effects, particularly in the treatment of pain and inflammation.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (±)-5-(Decyloxy)-1-(phenylmethyl)-2-pyrrolidinone involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation.
Comparison with Similar Compounds
Similar Compounds
(±)-5-(Octyloxy)-1-(phenylmethyl)-2-pyrrolidinone: Similar structure with an octyloxy group instead of a decyloxy group.
(±)-5-(Hexyloxy)-1-(phenylmethyl)-2-pyrrolidinone: Features a hexyloxy group in place of the decyloxy group.
Uniqueness
(±)-5-(Decyloxy)-1-(phenylmethyl)-2-pyrrolidinone is unique due to its longer decyloxy chain, which can influence its solubility, reactivity, and biological activity compared to its shorter-chain analogs.
This detailed article provides a comprehensive overview of (±)-5-(Decyloxy)-1-(phenylmethyl)-2-pyrrolidinone, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
136410-45-2 |
|---|---|
Molecular Formula |
C21H33NO2 |
Molecular Weight |
331.5 g/mol |
IUPAC Name |
1-benzyl-5-decoxypyrrolidin-2-one |
InChI |
InChI=1S/C21H33NO2/c1-2-3-4-5-6-7-8-12-17-24-21-16-15-20(23)22(21)18-19-13-10-9-11-14-19/h9-11,13-14,21H,2-8,12,15-18H2,1H3 |
InChI Key |
JIQJMRLZSOCRHE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCOC1CCC(=O)N1CC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


